Glucose ureide

Description

Conceptual Framework of Glycosyl Urea (B33335) Derivatives

The unique structural characteristics of glycosyl urea derivatives set them apart from other glycosidic compounds and are central to their scientific interest.

Definition and Structural Features of N-Glycosylureas

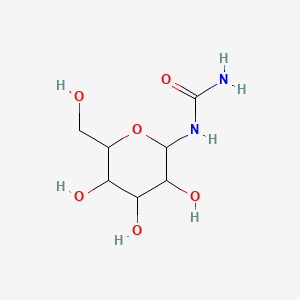

N-glycosylureas are a class of compounds where a carbohydrate unit is linked to a urea molecule through a nitrogen atom of the urea. This creates a robust urea-linkage at the anomeric center of the sugar. nih.gov The fundamental structure consists of a glycosyl group, derived from a sugar like glucose, attached to a urea (-NH-CO-NH-) backbone. The stereochemistry at the anomeric carbon can be either α or β, leading to the formation of α- and β-isomers, respectively. nih.govresearchgate.net The selective synthesis of a specific isomer can be challenging, often resulting in a mixture of both. nih.govresearchgate.net

Differentiation from O- and N-Glycosidic Linkages

The defining feature of N-glycosylureas is the urea-glycosyl bond, which distinguishes them from the more commonly occurring O- and N-glycosidic linkages found in natural glycoconjugates. nih.gov

O-Glycosidic Bonds: These bonds form between the anomeric carbon of a sugar and a hydroxyl group of another molecule, which can be another sugar or a non-sugar entity (aglycone). khanacademy.orgwikipedia.org This is the most prevalent type of glycosidic bond in biochemistry, linking monosaccharides to form disaccharides and polysaccharides. khanacademy.org

N-Glycosidic Bonds: In this case, the anomeric carbon of a sugar is bonded to a nitrogen atom. wikipedia.org These linkages are fundamental to the structure of nucleosides and nucleotides, where a sugar is connected to a nitrogenous base. fiveable.melibretexts.org Glycoproteins also feature N-glycosidic bonds, typically attaching a glycan to an asparagine residue of a protein. fiveable.mecreative-proteomics.com

The urea-linkage in N-glycosylureas is a robust alternative to these naturally occurring bonds, offering different chemical stability and structural properties. nih.gov

Historical Perspectives on Glucose Ureide Chemical Research

The investigation of sugar-ureides, including this compound, has a history that has evolved from early discovery to the development of sophisticated synthetic methods.

Early Investigations and Discoveries of Sugar-Ureides (e.g., D-glucose)

Early research into the interaction between amino-compounds and carbohydrates laid the groundwork for the discovery of sugar-ureides. Studies in the early 20th century explored the reactions of urea with various sugars, including glucose. nih.gov A notable early method for preparing dithis compound involved the reaction of benzoyl chloride in pyridine (B92270) with this compound, followed by cleavage of the resulting octabenzoyl derivative. google.com Another early synthesis of dithis compound was achieved through the action of silver cyanate (B1221674) on tetraacetyl-l-bromoglucose, followed by hydrolysis of the glucose isocyanate intermediate and removal of the acetate (B1210297) esters. google.com The preparation of monothis compound was also described through the reaction of equimolar quantities of glucose and urea. google.com

Evolution of Synthetic Methodologies for Glycosyl Ureas

Synthetic methodologies for glycosyl ureas have significantly advanced over time. While methods for creating the β-urea-linkage have been established for many years, the synthesis of α-urea glycosides is a more recent development. nih.govresearchgate.net

A variety of strategies have been developed, often involving the condensation of saccharides with ureas or the reaction of glycosylamines and related compounds with isocyanates or their equivalents. researchgate.net A significant advancement was the development of a stereospecific synthesis of α- and β-glycosyl isocyanates through the oxidation of glycosyl isocyanides. thieme-connect.com These isocyanates can then react smoothly with amines to produce α- and β-glucosyl ureas with a retention of stereochemistry. thieme-connect.com

Another innovative approach involves the use of Lawesson's reagent for the thionization of glycosyl ureas to produce thiourea (B124793) derivatives, a process that was previously a largely unexplored area of chemistry. scirp.org More recently, methods have been developed for the synthesis of urea glycosides in aqueous media, which is a significant step towards creating new bioconjugates in water. acs.org

| Synthetic Approach | Description | Key Intermediates |

| Condensation | Direct reaction between a sugar and urea or a urea derivative. | - |

| Isocyanate Route | Reaction of a glycosyl isocyanate with an amine. thieme-connect.com | Glycosyl isocyanates thieme-connect.com |

| Glycosylamine Route | Reaction of a glycosylamine with an isocyanate or equivalent. researchgate.net | Glycosylamines researchgate.net |

| Thionization | Conversion of a glycosyl urea to a glycosyl thiourea using Lawesson's reagent. scirp.org | Glycosyl ureas scirp.org |

| Aqueous Synthesis | Synthesis of urea glycosides in water, often using a synthon like glucopyranosyl oxazolidinone. acs.org | Glucopyranosyl oxazolidinone acs.org |

Academic Significance of this compound in Carbohydrate Chemistry

This compound and other N-glycosylureas hold considerable academic significance due to their unique structural features and their role as mimics of natural glycoconjugates. The urea-glycosyl bond provides a stable alternative to the natural O- and N-glycosidic linkages, making these compounds valuable tools for studying biological processes. nih.gov They are of interest in the design and synthesis of glycopeptide mimics for biological studies and potential therapeutic applications. thieme-connect.com The development of synthetic methods for these compounds has also pushed the boundaries of carbohydrate chemistry, leading to new and innovative ways to create complex carbohydrate structures. nih.govthieme-connect.comacs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

29315-87-5 |

|---|---|

Molecular Formula |

C7H14N2O6 |

Molecular Weight |

222.20 g/mol |

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |

InChI |

InChI=1S/C7H14N2O6/c8-7(14)9-6-5(13)4(12)3(11)2(1-10)15-6/h2-6,10-13H,1H2,(H3,8,9,14) |

InChI Key |

FKWQEFWENKGUGF-UHFFFAOYSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)NC(=O)N)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)NC(=O)N)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Glucose Ureide and Analogues

Classical Condensation Reactions for Glucose Ureide Formation

Traditional methods for forging the N-glycosyl urea (B33335) bond have relied on the direct condensation of a sugar component with urea or its derivatives. These approaches are often characterized by their operational simplicity, though they can present challenges in controlling stereoselectivity and achieving high yields.

Acid-Catalyzed Condensation of Unprotected Hexoses with Urea and Urea Derivatives

The direct reaction of unprotected hexoses, such as D-glucose, with urea in the presence of an acid catalyst represents a foundational approach to this compound synthesis. This method, often carried out in a melt or under solvent-free conditions, leverages the acidic environment to facilitate the condensation process. rsc.org The use of unprotected sugars simplifies the synthetic sequence by avoiding protection and deprotection steps. Research has demonstrated the feasibility of this method for producing various glycosyl ureas from monosaccharides like D-glucose, D-galactose, N-acetyl-D-glucosamine, L-rhamnose, and 2-deoxy-D-glucose. rsc.org

Melt Conditions and Solvent-Free Approaches in N-Glycosyl Urea Synthesis

Solvent-free reaction conditions, particularly the use of sugar melts, have emerged as an efficient and environmentally conscious strategy for N-glycosyl urea synthesis. rsc.orgmdpi.com By heating a mixture of the unprotected sugar and urea (or a urea derivative), the sugar itself acts as the reaction medium. rsc.org This approach not only simplifies the reaction setup and workup but can also lead to high yields of the desired products in short reaction times. rsc.org For instance, β-D-glucosyl urea and β-D-mannosyl urea have been obtained in high yields through this one-step process. rsc.org The direct condensation of primary amines with deprotected sugars under vibrational milling is another solvent-free technique for assembling N-glycosidic bonds. mdpi.com

Role of Acidic Catalysts in Yield and Anomeric Selectivity under Melting Conditions

The addition of an acidic catalyst is crucial in melt-condition syntheses of N-glycosyl ureas, significantly improving reaction yields. mdpi.com Interestingly, these conditions have also been observed to afford excellent anomeric selectivity, particularly for pyranoside products. mdpi.com The reaction of simple unprotected hexoses with urea and its derivatives under acid catalysis and solvent-free conditions has been shown to be highly β-selective. rsc.org This selectivity is a key advantage, as controlling the stereochemistry at the anomeric carbon is often a major challenge in glycosylation reactions. nih.gov The nature of the acid catalyst can play a role, with various Brønsted acids being employed to promote the reaction. The cooperative effect of a chiral urea and a Brønsted acid additive has been shown to enhance catalytic activity and enantioselectivity in certain reactions. researchgate.netmdpi.com

Transition Metal-Catalyzed Stereoselective Synthesis of Glycosyl Ureas

To overcome the limitations of classical methods, particularly in achieving high stereoselectivity, transition metal-catalyzed reactions have been developed. These modern techniques offer milder reaction conditions and greater control over the stereochemical outcome.

Palladium(II)-Catalyzed Rearrangement of Glycal Trichloroacetimidates

A novel and powerful method for the stereoselective synthesis of both α- and β-glycosyl ureas involves the palladium(II)-catalyzed rearrangement of glycal trichloroacetimidates. acs.orgacs.org This approach utilizes a mdpi.commdpi.com-sigmatropic rearrangement, a reaction type that had not been previously applied to control the anomeric selectivity of N-glycosyl trichloroacetamides in carbohydrate synthesis. acs.org The resulting N-glycosyl trichloroacetamide (B1219227) intermediates are then readily converted to the corresponding glycosyl ureas in a subsequent step. acs.org This palladium-catalyzed method allows for the synthesis of both anomers from the same starting material with good to excellent selectivity under mild conditions. acs.org Nickel catalysis has also been explored for the mdpi.comacs.org-rearrangement of glycosyl trichloroacetimidates to stereoselectively produce α-glycosyl ureas. nih.gov

Stereochemical Control (α- and β-Selectivity) at the Anomeric Carbon

A key feature of the palladium(II)-catalyzed rearrangement is the ability to control the stereoselectivity at the anomeric carbon by tuning the palladium-ligand catalyst. acs.orgacs.org Specifically, a cationic Pd(II) complex with 2-trifluoroacetylphenol (B1224665) as a ligand promotes the formation of the α-anomer. acs.org In contrast, a neutral Pd(II) complex with tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP) and 4-chloro-2-trifluoroacetylphenol as ligands favors the β-anomer. acs.org This switch in selectivity is a significant advantage, providing access to either the α- or β-glycosyl urea with high fidelity. The resulting N-glycosyl trichloroacetamides can be coupled with various amine nucleophiles to yield glycosyl ureas without loss of the stereochemical integrity at the anomeric center. acs.orgacs.org

Table 1: Influence of Palladium Catalyst on Anomeric Selectivity

| Catalyst System | Predominant Anomer |

|---|---|

| Cationic Pd(II)-L-4 (2-trifluoroacetylphenol) complex | α-selectivity acs.org |

| Neutral Pd(II)-TTMPP-L-5 (4-chloro-2-trifluoroacetylphenol) complex | β-selectivity acs.org |

Influence of Palladium-Ligand Catalysts on Stereoselectivity

Palladium(II)-catalyzed rearrangements of glycal trichloroacetimidates represent a significant strategy for accessing glycosyl ureas. A key feature of this methodology is the ability to control the stereochemical outcome at the anomeric carbon by selecting appropriate ligands for the palladium catalyst. researchgate.net The nature of the palladium-ligand complex directly influences whether the α- or β-anomer of the resulting N-glycosyl trichloroacetamide intermediate is formed. researchgate.net

Research has shown that cationic Pd(II)-ligand complexes tend to favor the formation of the α-anomer, while neutral Pd(II)-ligand complexes promote β-selectivity. researchgate.net For instance, a cationic complex can promote α-selectivity, whereas a neutral complex with a ligand like 4-chloro-2-trifluoroacetylphenol favors the β-isomer. researchgate.net This ligand-dependent control is crucial as it allows for the stereodivergent synthesis of different product stereoisomers from the same starting materials. nih.gov The choice of ligand manipulates the steric and electronic properties of the metal catalyst, thereby directing the stereochemical pathway of the reaction. nih.gov

Table 1: Influence of Palladium-Ligand System on Stereoselectivity

| Catalyst System | Selectivity | Reference |

|---|---|---|

| Cationic Pd(II) with 2-trifluoroacetylphenol ligand | α-selective | researchgate.net |

| Neutral Pd(II) with 4-chloro-2-trifluoroacetylphenol ligand | β-selective | researchgate.net |

Nickel-Catalyzed-Rearrangement of Glycosyl Trichloroacetimidates

A novel and highly stereoselective method for the synthesis of α-glycosyl ureas involves a nickel-catalyzed acs.orgnih.gov-rearrangement of glycosyl trichloroacetimidates. acs.orgnih.gov This approach provides a direct route to α-linked urea neoglycoconjugates and pseudo-oligosaccharides. nih.gov The stereoselectivity of this transformation is dependent on the specific cationic nickel catalyst employed. acs.orgnih.gov

The process is generally applicable to a range of monosaccharide and oligosaccharide substrates and is tolerant of various protecting groups. researchgate.netnih.gov Mechanistic investigations suggest that the coordination of the nickel catalyst with the equatorial C2-ether functionality of the glycosyl trichloroacetimidate (B1259523) is a critical factor in achieving the high α-stereoselectivity of the transformation. nih.gov

The nickel-catalyzed rearrangement proceeds through the formation of an α-glycosyl trichloroacetamide as a key intermediate. nih.gov The conversion of the starting glycosyl trichloroacetimidate to this intermediate is rapid and highly selective when using a cationic nickel(II) catalyst such as Ni(dppe)(OTf)₂. nih.gov This step is essentially an atom-economical transformation. nih.gov Crossover experiments have indicated that the reaction mechanism is not exclusively intramolecular; rather, an intermolecular aglycon transfer appears to be the major pathway. nih.govnih.gov This insight is crucial for optimizing reaction conditions to prevent the formation of this intermediate as a dead-end side product in other glycosylation reactions. nih.gov The stability of the anomeric trichloroacetamide under the reaction conditions means that its formation is under kinetic control. nih.gov

Following the formation of the α-glycosyl trichloroacetamide intermediate, the final step is its direct conversion into the corresponding α-glycosyl urea. acs.orgnih.gov This transformation is achieved by reacting the trichloroacetamide with a diverse array of amine nucleophiles. researchgate.netnih.gov The reaction is typically facilitated by a base, such as cesium carbonate (Cs₂CO₃), and proceeds with complete retention of the α-stereochemistry at the anomeric C-N bond. researchgate.netnih.govacs.org A significant advantage of this method is that it maintains the stereochemical integrity of the urea linkage in all cases, ensuring that only the α-urea product is formed. acs.orgnih.govnih.gov This two-step procedure, beginning with the nickel-catalyzed rearrangement followed by amine coupling, overcomes many of the previous synthetic limitations associated with producing stereopure α-glycosyl ureas. researchgate.net

Multi-Component Reactions and Functionalization Strategies

Multi-component reactions (MCRs) offer an efficient pathway for synthesizing complex molecules like glycosyl ureas in a single step from multiple starting materials. These strategies, along with other functionalization methods, provide versatile access to these valuable compounds.

The Biginelli reaction is a classic multi-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. wikipedia.orgresearchgate.net The reaction mechanism is believed to proceed through an iminium intermediate, which is formed from the condensation of the aldehyde and urea. organic-chemistry.org Some studies support a mechanism involving a bis-ureide derivative as a key intermediate. lew.roresearchgate.net This intermediate is formed by the reaction of the aldehyde component with urea, particularly in low-melting mixtures of reagents like citric acid, urea, and mannitol, which can act as both the solvent and catalyst. lew.roresearchgate.net By using glucose-derived aldehydes, this reaction can be adapted for the synthesis of sugar-annulated dihydropyrimidinones. The use of a D-glucose-derived ytterbium(III) complex has also been reported as an effective catalyst for the Biginelli reaction, yielding products in good to excellent yields under solvent-free conditions. researchgate.net

A general and effective strategy for the final step in glycosyl urea synthesis is the coupling of an N-glycosyl trichloroacetamide intermediate with a nitrogen nucleophile. researchgate.netacs.org These trichloroacetamide intermediates, which can be stereoselectively prepared using methods like palladium or nickel catalysis, are versatile precursors. researchgate.netnih.gov The coupling reaction involves deprotonating the trichloroacetamide with a base, such as Cs₂CO₃, to generate a glycosyl isocyanate in situ. acs.org This highly reactive intermediate is then trapped by a nitrogen nucleophile, such as a primary or secondary amine, to form the final glycosyl urea product. acs.org This method is effective for a wide variety of amine nucleophiles, including hindered secondary amines, and consistently provides the corresponding α-glycosyl ureas in good to high yields with no loss of stereochemical integrity at the anomeric carbon. researchgate.netacs.org

Table 2: Synthesis of α-Glycosyl Ureas via Coupling with Nitrogen Nucleophiles

| Nitrogen Nucleophile (Amine) | Product | Isolated Yield (%) | Reference |

|---|---|---|---|

| Benzylamine | α-Glycosyl benzyl (B1604629) urea | 94 | acs.org |

| (R)-α-Methylbenzylamine | α-Glycosyl (R)-α-methylbenzyl urea | 85 | acs.org |

| Morpholine | α-Glycosyl morpholino urea | 75 | acs.org |

| N-Benzyl-N-methylamine | α-Glycosyl N-benzyl-N-methyl urea | 81 | acs.org |

| Dibenzylamine | α-Glycosyl dibenzyl urea | 88 | acs.org |

Reductive Amination Routes to Glycosyl Urea Analogues

Reductive amination is a significant method in amination, transforming a carbonyl group into an amine through an imine intermediate. wikipedia.org This process is widely utilized for synthesizing amines due to its capacity for one-pot catalytic reactions under mild conditions. wikipedia.org The reaction involves the nucleophilic attack of an amine on the carbonyl carbon, forming a hemiaminal. This intermediate then undergoes a reversible loss of water to create an imine, which is subsequently reduced to the target amine. wikipedia.org The reaction conditions are typically neutral or slightly acidic. wikipedia.org

In the context of carbohydrate chemistry, this method is applied to produce glycosylamines, which are crucial precursors for glycosyl ureas. While enzymatic reductive amination is a cornerstone of amino acid biosynthesis, such as the formation of glutamate (B1630785) from α-ketoglutarate, non-enzymatic versions provide a powerful tool for synthetic chemists. nih.gov Studies on the non-enzymatic reductive amination of biological α-keto acids using borohydride (B1222165) reagents have helped quantify the intrinsic reactivities, showing a reactivity trend of α-ketoglutarate < oxaloacetate ≈ pyruvate (B1213749) ≪ glyoxylate. nih.gov This knowledge aids in designing synthetic pathways for amino sugar derivatives. Common reducing agents for direct reductive amination include catalytic platinum, palladium, or nickel, as well as hydride reagents like sodium cyanoborohydride (NaBH₃CN). wikipedia.org

Synthesis of Unsymmetrical Urea-Linked Oligosaccharides (e.g., Disaccharides, Trisaccharides)

The synthesis of unsymmetrical urea-linked oligosaccharides, where two different sugar units are joined by a urea bridge, is a field of growing interest. These structures serve as robust mimics of natural oligosaccharides. nih.govresearchgate.net A mild and effective procedure involves the coupling of glycosyl isocyanates with a glycosylamine to form the urea linkage. unimib.it This method has been successfully employed to synthesize five distinct nonsymmetrical urea-linked disaccharides where glycopyranoside units are connected at the 1→2, 1→4, and 1→6 positions. unimib.it

Palladium-catalyzed C–N cross-coupling reactions offer a versatile route to unsymmetrical N,N'-diaryl ureas and can be adapted for glycosyl structures. nih.gov A strategy involves a two-pot sequence: a Pd-catalyzed arylation of a protected urea (like benzylurea), followed by deprotection and a second, different arylation. nih.gov This approach provides a general pathway to a wide array of diaryl ureas in good to excellent yields. nih.gov

More recent developments have focused on metal-free alternatives to circumvent the use of often toxic and costly transition metals. mdpi.com One such method employs a hypervalent iodine reagent, PhI(OAc)₂, as a coupling mediator for the synthesis of unsymmetrical ureas from amides and amines under mild conditions, avoiding the need for high temperatures or an inert atmosphere. mdpi.com Another metal-free approach generates isocyanate intermediates from CO₂ and amines, although it can be limited by the need for low temperatures. mdpi.com These evolving strategies provide highly selective access to complex structures like unsymmetrical urea-linked oligosaccharides and glycopeptide conjugates. researchgate.net

Protecting Group-Free Synthesis Approaches (e.g., in Aqueous Solution)

This process involves the reaction of a reducing sugar, such as D-glucose, N-acetyl-D-glucosamine, or D-xylose, with urea. researchgate.netrsc.org The reaction furnishes the corresponding β-urea glycosides in modest yields. rsc.org This simple and efficient procedure is particularly valuable as it is applicable to the synthesis of β-urea tethered amino acid–carbohydrate conjugates without the need for protecting groups. researchgate.netrsc.org The ability to perform these reactions in water with unprotected sugars represents a significant step towards more sustainable and efficient glycoconjugate synthesis. researchgate.net

Synthesis of this compound Analogues and Derivatives

Glycosyl Biuret (B89757) Derivatives

Glycosyl biurets are derivatives that feature a biuret linkage (a urea with an additional acyl or carbamoyl (B1232498) group) attached to a sugar moiety. The synthesis of these compounds often starts from activated glucose derivatives. For instance, O-peracetylated 1-(β-D-glucopyranosyl)-5-phenylbiuret can be prepared by reacting O-peracetylated β-D-glucopyranosylisocyanate with phenylurea. nih.gov

Another route involves the reaction of O-peracetylated N-β-D-glucopyranosylurea with phenylisocyanate, which can yield 1-(β-D-glucopyranosyl)-3,5-diphenylbiuret and 3-(β-D-glucopyranosyl)-1,5-diphenylbiuret. nih.gov Symmetrical glycosyl biurets, such as O-peracetylated 1,5-bis-(β-D-glycopyranosyl)biurets, can be synthesized in one-pot reactions. This is achieved by treating an O-peracetylated β-D-glycopyranosylamine with carbonyl diisocyanate (OCNCOCl), followed by the addition of a second glycopyranosylamine. nih.gov The O-acyl protecting groups on these derivatives are typically removed using acid- or base-catalyzed transesterification. nih.gov

| Starting Material 1 | Starting Material 2 | Product | Reference |

| O-peracetylated β-D-glucopyranosylisocyanate | Phenylurea | O-peracetylated 1-(β-D-glucopyranosyl)-5-phenylbiuret | nih.gov |

| O-peracetylated N-β-D-glucopyranosylurea | Phenylisocyanate | 1-(β-D-glucopyranosyl)-3,5-diphenylbiuret | nih.gov |

| O-peracetylated β-D-glucopyranosylamine | Carbonyl diisocyanate, then a second glycopyranosylamine | O-peracetylated 1,5-bis-(β-D-glycopyranosyl)biuret | nih.gov |

Thiourea (B124793) Derivatives of Glycosyl Structures

The synthesis of these compounds is of significant interest not only for their potential biological activities but also for their application in catalysis. nih.govekb.eg Thiourea-based organocatalysts have emerged as powerful tools for promoting highly stereoselective glycosylation reactions. rsc.org Macrocyclic bis-thiourea derivatives, for example, have been shown to catalyze stereospecific glycosylation reactions, enabling a unified approach to constructing 1,2-cis, 1,2-trans, and 2-deoxy-β-glycosidic linkages. nih.gov This catalytic activity is believed to stem from the ability of the thiourea groups to activate both the electrophile and nucleophile simultaneously through non-covalent interactions. rsc.orgnih.gov

| Precursor | Reagents | Product Class | Application | Reference |

| D-Glucose | Primary amines | Glucosyl thioureas | Larvicidal activity | nih.gov |

| Glucose isothiocyanate | Various amines/reagents | Iminothiazolidinone derivatives | AChE inhibitors | ekb.eg |

| Glycosyl chlorides | Polyhydroxylated nucleophiles | Oligosaccharides | Catalysis | nih.gov |

N-Aryl Glycosylamines and Related N-Glycosyl Compounds

N-Aryl glycosylamines are compounds where a carbohydrate is linked to an aromatic ring via a nitrogen atom, and they are important precursors and structural relatives of N-aryl glycosyl ureas. researchgate.net The synthesis of these N-glycosides is crucial for developing new therapeutics and biological probes. researchgate.net Traditionally, their synthesis involved acid-promoted methods that were often hampered by low stereoselectivity and sensitivity to water. researchgate.net

Modern approaches have sought to overcome these limitations. One improved method for synthesizing glycosylamines involves treating a reducing sugar like D-glucose with an aqueous solution of ammonia (B1221849) in the presence of ammonium (B1175870) hydrogen carbonate, which yields the pure glycosylamine quantitatively after lyophilization. nih.govgoogle.com These glycosylamines can then be readily acylated to form N-acylglycosylamines. nih.gov For the synthesis of N-aryl glycosylamines specifically, radical activation strategies have been developed that allow for versatile and stereoselective N-glycosylation under basic conditions, using glycosyl sulfinate donors. researchgate.net This method shows excellent tolerance for a wide range of N-aglycones, including aryl and heteroaryl amines. researchgate.net

| Sugar Type | Reagents | Product | Key Feature | Reference |

| Reducing sugars (D-glucose, lactose (B1674315), etc.) | Aqueous ammonia, ammonium hydrogen carbonate | Glycosylamine | Quantitative yield, pure product | nih.gov |

| Glycosyl hydroxides | Arylamines | N-arylglycosylamines | Traditional acid-promoted method | researchgate.net |

| Glycosyl sulfinate donors | Aryl, heteroaryl, alkyl amines | N-glycosides | Radical activation, stereoselective, basic conditions | researchgate.net |

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Pathways of Glycosyl Urea (B33335) Formation

The formation of the urea linkage at the anomeric center of glucose is a challenging yet vital transformation in carbohydrate chemistry. nih.gov These pathways typically involve the direct condensation of glucose and urea or proceed via activated glucose derivatives.

The direct formation of a glycosyl urea from glucose and urea is fundamentally a dehydration synthesis or condensation reaction. khanacademy.orgbyjus.com In this type of reaction, two smaller molecules join to form a larger one through the removal of a water molecule. byjus.combiologyonline.com The process involves the reaction between a hydroxyl group on the anomeric carbon of glucose and an amine group from urea, forming a new carbon-nitrogen covalent bond and releasing a water molecule as a byproduct. byjus.comscienceinfo.com

This condensation reaction can be conceptualized as the anomeric hydroxyl group of glucose being protonated, which turns it into a good leaving group (water). The nitrogen atom of urea then acts as a nucleophile, attacking the anomeric carbon to form the C-N bond of the resulting glucose ureide. This process can be repeated to form polymers, and in the case of this compound formation, can sometimes lead to polymer-like materials if not carefully controlled. khanacademy.orgresearchgate.net The formation of the glycosidic bond in carbohydrates, such as the linkage between two glucose molecules to form maltose, follows a similar dehydration mechanism. khanacademy.orgscienceinfo.com

Table 1: Key Steps in Dehydration Synthesis of this compound

| Step | Description | Reactants | Intermediate/Product | Byproduct |

| 1. Activation | A functional group on one molecule is activated, often by protonation. | Glucose (anomeric -OH), Acid Catalyst | Protonated Glucose | - |

| 2. Nucleophilic Attack | A second molecule attacks the activated molecule. | Urea (as nucleophile), Activated Glucose | Glucose-Urea Intermediate | - |

| 3. Dehydration | A water molecule is eliminated to form a stable bond. | Glucose-Urea Intermediate | This compound | Water |

The condensation between the anomeric center of glucose and urea is significantly influenced by catalysts. researchgate.net Acid catalysis is a well-established method to promote this reaction. researchgate.net Brønsted acids can activate the reaction in two primary ways: they can break down the self-assembly of urea aggregates, making individual urea molecules more available to react, and they can activate the "free" urea through coordination. mdpi.com

The mechanism involves the protonation of the anomeric hydroxyl group of glucose, making it a better leaving group (H₂O). This facilitates the nucleophilic attack by a nitrogen atom of urea. Quantum mechanical calculations on similar systems, like glycerol (B35011) dehydration, show that protonation significantly lowers the energy barrier for water elimination. nih.gov The use of an acid catalyst is crucial; without it, the reaction often requires harsher conditions and may lead to undesired byproducts, including polymerization and carbonization. researchgate.net

Urea itself, or its derivatives like thiourea (B124793), can also function as an organocatalyst, typically through hydrogen-bond activation. mdpi.comresearchgate.net In these cases, the urea catalyst forms hydrogen bonds with the reactants, activating them for the glycosylation reaction. researchgate.net The efficiency of this catalysis can be influenced by temperature, with lower temperatures potentially favoring the formation of urea aggregates that reduce catalytic activity. mdpi.com

Insights into Transition Metal-Catalyzed Rearrangements

Transition metal catalysis offers powerful and highly selective methods for synthesizing glycosyl ureas, often overcoming the stereoselectivity challenges encountered in direct condensation methods. nih.govresearchgate.net Palladium and nickel catalysts are particularly prominent in these transformations, enabling access to specific anomers with high fidelity.

The general catalytic cycle for Palladium(II) often involves steps like oxidative addition, transmetalation, and reductive elimination. nih.gov In the context of rearrangements of this compound precursors, a plausible pathway involves the reaction of a glucose-derived substrate (like an allyl acetate) with a Palladium(0) complex. rsc.org This can lead to the formation of a π-allyl palladium(II) intermediate. Subsequent reaction with an amine nucleophile (or a urea equivalent) and reductive elimination would then yield the final glycosyl urea product. The specific ligands attached to the palladium center, such as phosphines, play a critical role in stabilizing the catalytic species and influencing the reaction's efficiency and selectivity. rsc.org

Nickel catalysis has emerged as a highly effective strategy for the stereoselective synthesis of α-linked urea neoglycoconjugates. researchgate.net A key methodology involves a two-step process starting with the conversion of glycosyl trichloroacetimidates to the corresponding α-trichloroacetamides. researchgate.net This initial step is controlled by a cationic nickel(II) catalyst, such as [Ni(dppe)(OTf)₂], where dppe is 1,2-bis(diphenylphosphino)ethane. researchgate.net The resulting α-glycosyl trichloroacetamide (B1219227) intermediate is then reacted with an amine nucleophile in the presence of a base like cesium carbonate to furnish the α-glycosyl urea, with complete retention of the anomeric configuration. researchgate.net

More recent developments in nickel catalysis have explored radical migratory cross-coupling reactions on carbohydrate scaffolds. nih.gov These reactions proceed through a radical pathway, such as a 1,2-spin-center shift, which differs from the more common two-electron migratory insertion sequences. nih.gov While not directly forming a ureide, these mechanistic insights highlight the versatility of nickel in catalyzing complex rearrangements and C-C bond formations at the C-2 position of sugars, starting from readily available precursors like 1-bromo sugars. nih.gov This underscores the potential of nickel to catalyze novel transformations on glucose derivatives that could serve as precursors to glucose ureides. nih.govnih.gov

Table 2: Comparison of Palladium and Nickel-Catalyzed Pathways

| Feature | Palladium(II)-Catalyzed Pathway | Nickel-Catalyzed Pathway |

| Typical Precursor | Glycosyl trichloroacetamides, Allyl acetates researchgate.netrsc.org | Glycosyl trichloroacetimidates researchgate.net |

| Key Catalyst | Palladium complexes, e.g., [Pd₂(dba)₃] rsc.org | Cationic Nickel(II) complexes, e.g., [Ni(dppe)(OTf)₂] researchgate.net |

| Primary Stereochemical Outcome | Retention of configuration researchgate.net | Highly α-selective researchgate.net |

| General Mechanism | Often involves π-allyl intermediates, oxidative addition/reductive elimination cycles rsc.org | Cationic catalysis for amide formation; can also involve radical pathways for other rearrangements researchgate.netnih.gov |

| Key Application | Synthesis of unsymmetrical urea-linked oligosaccharides and glycopeptides researchgate.net | Stereoselective synthesis of α-linked urea neo-glycoconjugates researchgate.net |

Mechanistic Elucidation of Multi-Component Reactions Involving this compound Precursors

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms from the starting materials. beilstein-journals.org The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylaminoamide derivative. nih.govamerigoscientific.com This strategy can be adapted for the synthesis of complex glucose-ureide-containing structures.

The mechanism of the Ugi reaction is complex and still a subject of study, with evidence for at least two competing pathways. nih.gov

Imine Pathway: The reaction is generally accepted to begin with the condensation of the aldehyde and the amine to form an imine (or a protonated iminium ion). amerigoscientific.comresearchgate.net

Passerini-type Pathway: An alternative pathway may involve the initial reaction between the aldehyde and the carboxylic acid.

In the more accepted imine pathway, the formed imine reacts with the isocyanide and the carboxylic acid in a concerted or stepwise manner. A key intermediate is the nitrilium ion, formed from the addition of the isocyanide to the imine. This ion is then trapped by the carboxylate anion, leading to an O-acylated intermediate. A subsequent intramolecular acyl transfer, known as the Mumm rearrangement, yields the final stable α-acylaminoamide product.

When using glucose-derived precursors, such as a glucose-based aldehyde or amine, these molecules can be directly incorporated into the Ugi reaction framework. For instance, a glucose derivative with a free aldehyde group can react with an amine, a carboxylic acid, and an isocyanide to generate a complex glycoconjugate. The mechanism would follow the established Ugi pathway, with the sugar moiety being carried through the reaction sequence. Preliminary mechanistic studies on similar MCRs forming N-glycosides suggest the potential for radical-based pathways as well, where a glycosyl radical could be a key intermediate. researchgate.net The versatility of MCRs provides a powerful route to generate diverse libraries of this compound analogues for various applications. beilstein-journals.org

Computational Chemical Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, including the Biginelli reaction. These theoretical approaches allow for the mapping of potential energy surfaces, the characterization of transition states, and the evaluation of the feasibility of proposed mechanistic pathways.

DFT studies have been employed to investigate the classical Biginelli reaction, providing insights that complement experimental findings. sigmaaldrich.com Calculations have been used to compare the energetics of the different proposed mechanisms, such as the iminium, Knoevenagel, and enamine pathways. The results of these computational investigations have largely corroborated the iminium mechanism as the most favorable route, consistent with experimental observations from ESI-MS/MS which failed to detect key intermediates of the other proposed pathways. organic-chemistry.org

In the context of the bis-ureide intermediate pathway, computational methods can be utilized to model the reaction steps and calculate the associated energy barriers. For instance, the formation of the initial iminium ion from protonated urea and an aldehyde, and its subsequent reaction with a second urea molecule to form the bis-ureide, can be computationally modeled. wikipedia.org These calculations can help in understanding the stability of the intermediates and the transition states connecting them, providing a more quantitative picture of the reaction profile.

While specific DFT studies focusing on the Biginelli reaction of "this compound" are not prominently available, computational studies on the reactions of glucose and its derivatives with other molecules provide a relevant precedent. For example, DFT has been used to investigate the Maillard reaction between glucose and amino acids like lysine, elucidating the reaction mechanisms and energy profiles. nih.govresearchgate.net Such studies demonstrate the capability of computational methods to handle the complexities of reactions involving sugar molecules.

The application of computational approaches extends to understanding the role of catalysts and reaction conditions. For example, DFT calculations can shed light on how a catalyst, such as a D-glucose derived ytterbium(III) complex, facilitates the Biginelli reaction by lowering the activation energies of key steps. researchgate.net

Advanced Analytical Methodologies in Glucose Ureide Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and composition of glucose ureide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive tool for the complete structural elucidation of carbohydrates and their derivatives, including this compound. nih.goviosrjournals.orgresearchgate.net It provides precise information regarding the types, numbers, and connectivity of atoms within the molecule. iosrjournals.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm the covalent structure, including the anomeric configuration and the linkage between the glucose moiety and the urea (B33335) group. nih.govreading.ac.uk

In the structural analysis of this compound, ¹H NMR provides data on the anomeric proton, whose chemical shift and coupling constant (J-value) are indicative of whether the α- or β-anomer is present. The formation of the N-glycosidic bond with urea causes a characteristic downfield shift for the anomeric proton (H-1) compared to its position in free glucose. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for assigning all proton and carbon signals unambiguously. iosrjournals.orgnih.gov For instance, an HMBC experiment would show a correlation between the anomeric proton (H-1) of the glucose unit and the carbonyl carbon of the urea moiety, definitively confirming the ureide linkage. Isotope labeling studies, using ¹³C-enriched glucose, can further enhance signal sensitivity and are used to trace metabolic pathways involving this compound. birmingham.ac.uknih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Key Positions in Glucose and a Hypothetical this compound Derivative

| Position | α-D-Glucose (δ, ppm) | β-D-Glucose (δ, ppm) | β-D-Glucose Ureide (Hypothetical δ, ppm) | Rationale for Shift |

|---|---|---|---|---|

| H-1 (Anomeric Proton) | ~5.23 | ~4.64 | ~5.5 - 5.8 | The N-glycosidic bond is deshielding compared to the anomeric hydroxyl group. |

| C-1 (Anomeric Carbon) | ~92.8 | ~96.6 | ~85 - 88 | The direct attachment to nitrogen (less electronegative than oxygen) causes an upfield shift compared to the anomeric carbon in glucose. |

| Urea C=O | N/A | N/A | ~158 - 162 | Typical chemical shift for a carbonyl carbon in a urea derivative. |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the elemental composition of this compound and related reaction intermediates. nih.gov Electrospray Ionization (ESI-MS), a soft ionization technique, is particularly well-suited for analyzing polar and thermally labile molecules like glycosyl ureides, as it allows for the ionization of the intact molecule directly from solution. nih.govresearchgate.net

In a typical ESI-MS analysis, this compound would be detected as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺ or potassium [M+K]⁺. researchgate.net The high-resolution mass measurement of this parent ion allows for the calculation of the precise molecular formula, confirming the identity of the compound.

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. youtube.comuab.edu For this compound, characteristic fragmentation patterns would include the cleavage of the N-glycosidic bond, resulting in ions corresponding to the glucose moiety and the urea portion. Other common fragments arise from the loss of water molecules from the sugar ring. researchgate.net This fragmentation "fingerprint" is crucial for distinguishing this compound from other isomers and for identifying it in complex mixtures. youtube.com

Table 2: Expected Mass-to-Charge (m/z) Ratios for this compound in ESI-MS

| Ion Species | Formula | Expected m/z | Description |

|---|---|---|---|

| [M] | C₇H₁₄N₂O₆ | 222.08 | Neutral Molecule |

| [M+H]⁺ | C₇H₁₅N₂O₆⁺ | 223.09 | Protonated Parent Ion |

| [M+Na]⁺ | C₇H₁₄N₂O₆Na⁺ | 245.07 | Sodiated Parent Ion |

| [M-H₂O+H]⁺ | C₇H₁₃N₂O₅⁺ | 205.08 | Fragment from loss of one water molecule |

| [Glucose-H₂O+H]⁺ | C₆H₁₁O₅⁺ | 163.06 | Fragment from cleavage of the ureide bond |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from other components in a mixture prior to its detection and quantification.

Gas chromatography (GC) is a high-resolution separation technique, but it is restricted to analytes that are volatile and thermally stable. ajrsp.com Compounds like glucose and its derivatives, including this compound, are highly polar and non-volatile due to their multiple hydroxyl and amine functional groups. ajrsp.comlibretexts.org Direct analysis by GC is therefore not feasible, as these compounds would decompose at the high temperatures required for vaporization. cabidigitallibrary.org Consequently, chemical derivatization is a mandatory step to render glycosyl ureides suitable for GC and GC-MS analysis. libretexts.orgresearch-solution.com

Derivatization modifies the analyte's structure by replacing active hydrogen atoms in polar functional groups (-OH, -NH₂, -COOH) with non-polar protecting groups. research-solution.comresearchgate.net This transformation increases the molecule's volatility and thermal stability, while often improving chromatographic peak shape and detection sensitivity. libretexts.orgweber.hu

Acylation: This strategy involves reacting the this compound with an acylating agent, such as acetic anhydride (B1165640) in the presence of pyridine (B92270). ajrsp.comlabinsights.nl The reaction converts the hydroxyl groups on the glucose ring and the amine groups of the urea moiety into ester and amide derivatives, respectively. research-solution.com Perfluoroacyl derivatives can also be used to significantly enhance sensitivity for electron capture detection (ECD). weber.hu

Silylation: This is one of the most common derivatization methods for carbohydrates. libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.net For compounds containing a carbonyl group, such as the open-chain form of glucose or the urea moiety, a two-step derivatization is often preferred. First, the carbonyl group is converted to a methyloxime (an O-methyloxime, TMSO derivative) using methoxylamine hydrochloride, which prevents the formation of multiple anomeric peaks. ajrsp.comnih.gov This is followed by silylation of the remaining hydroxyl and amine groups. nih.gov

Trimethylsilyl-dithioacetal (TMSD) Derivatives: This specific derivatization involves the formation of a dithioacetal at the C-1 position of the sugar, followed by silylation of the hydroxyl groups. This method is particularly useful for creating acyclic derivatives, which can simplify complex chromatograms that might otherwise contain multiple peaks for different anomers.

Table 3: Common Derivatization Strategies for GC-MS Analysis of this compound

| Strategy | Typical Reagent(s) | Target Functional Groups | Advantage |

|---|---|---|---|

| Acylation | Acetic Anhydride/Pyridine | -OH, -NH₂ | Produces stable derivatives, enhances volatility. libretexts.org |

| Silylation (TMSO) | 1. Methoxylamine HCl 2. BSTFA or HMDS/TMCS | C=O, -OH, -NH₂ | Prevents multiple anomeric peaks, increases volatility. ajrsp.comnih.gov |

| Silylation (TMS) | BSTFA with TMCS | -OH, -NH₂ | Common, effective for increasing volatility. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the reliable quantification of metabolites in complex biological samples. nih.govresearchgate.net The quantification of derivatized this compound is typically achieved using a stable isotope-labeled internal standard. nih.gov For example, a synthesized version of this compound containing heavy isotopes (e.g., ¹³C or ¹⁵N, such as [¹³C,¹⁵N₂]urea used for urea analysis) would be added to the sample in a known amount before processing. nih.gov

The GC-MS is operated in Selected Ion Monitoring (SIM) mode, where the detector is set to monitor only a few specific mass-to-charge (m/z) fragments that are characteristic of the derivatized analyte and its internal standard. nih.govmdpi.com For instance, one unique fragment ion is chosen as the "quantifier ion" for concentration calculations, while one or two others serve as "qualifier ions" to confirm identity. mdpi.com A calibration curve is generated by analyzing standards containing known concentrations of the analyte and a fixed concentration of the internal standard. The concentration of this compound in an unknown sample is then determined by comparing the peak area ratio of the analyte to the internal standard against this calibration curve. ajrsp.com This method corrects for variations in sample preparation, derivatization efficiency, and injection volume, leading to highly accurate and precise quantification. researchgate.net However, it is crucial to be aware of potential matrix effects, where other components in the sample can suppress or enhance the analyte signal, which may require additional sample cleanup steps like solid-phase extraction (SPE) for accurate results. researchgate.netnih.gov

Table 4: Example of a GC-MS SIM Program for Quantifying Derivatized this compound

| Analyte | Ion Type | Hypothetical m/z | Purpose |

|---|---|---|---|

| TMS-Glucose Ureide | Quantifier | 319 | Primary ion for concentration calculation. |

| Qualifier 1 | 217 | Confirms identity by maintaining a specific ratio to the quantifier. | |

| Qualifier 2 | 204 | Additional confirmation of identity. | |

| Isotope-Labeled TMS-Glucose Ureide | Internal Standard | 324 | Quantifier for the internal standard (assuming +5 Da mass shift). |

High-Performance Liquid Chromatography (HPLC) for Glucose and Glycosyl Ureide Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbohydrates, including glucose and its ureide derivatives. researchgate.net Due to the structural complexity and lack of a strong chromophore in many carbohydrates, their detection can be challenging. researchgate.net HPLC methods offer high precision and selectivity for evaluating and quantifying these components in various samples. redalyc.org

Several HPLC operational modes are employed for carbohydrate separation, including reversed-phase (RP), normal-phase (NP), and hydrophilic interaction liquid chromatography (HILIC). researchgate.net For quantitative analysis, especially at low concentrations, derivatization is a common strategy. nih.gov This involves chemically modifying the analyte to enhance its detection properties. A widely used pre-column derivatization agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of sugars like glucose under basic conditions. nih.govnih.gov The resulting PMP-sugar derivative is hydrophobic, allowing for excellent separation on a C18 reversed-phase column and strong ultraviolet (UV) absorbance for sensitive detection. nih.govnih.gov For instance, a method using PMP derivatization followed by HPLC with Diode-Array Detection (DAD) has achieved detection limits for glucose as low as 0.09 nM. nih.gov

Common detectors used in the HPLC analysis of carbohydrates include Refractive Index (RI), UV-Visible (UV-Vis), and Evaporative Light Scattering (ELS). researchgate.netredalyc.org The choice of detector depends on the specific requirements of the analysis, such as sensitivity and the need for derivatization. ccsenet.orgyoutube.com

Table 1: Example HPLC Parameters for PMP-Derivatized Glucose Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Reagent | 1-phenyl-3-methyl-5-pyrazolone (PMP) | nih.gov |

| Column | Reversed-Phase C18 | nih.gov |

| Mobile Phase | Acetonitrile/Water mixture | ccsenet.orgyoutube.com |

| Detection | UV/Diode-Array Detector (DAD) | nih.gov |

| Detection Wavelength (λmax) | ~245 nm | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivatized Glycosyl Compounds

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an indispensable tool in modern analytical chemistry. researchgate.net For complex carbohydrates and their derivatives like glycosyl ureides, LC-MS is particularly valuable. Direct analysis of underivatized carbohydrates by MS can be inefficient; therefore, chemical derivatization is frequently employed to enhance ionization efficiency, improve chromatographic separation, and facilitate structural elucidation. researchgate.net

Derivatization can modify the analyte to increase its hydrophobicity, which improves retention and separation on common reversed-phase columns. nih.gov For example, derivatization with PMP not only adds a UV-active chromophore but also increases the hydrophobicity of monosaccharides, facilitating better separation by reversed-phase LC. nih.gov Another common technique is permethylation, which replaces all hydrogen atoms in hydroxyl groups with methyl groups. This modification makes the molecule more volatile and less polar, and it stabilizes the glycosidic linkages, which is beneficial for subsequent MS analysis. nih.gov

The coupling of ultra-high performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS), often using a triple quadrupole (QqQ) instrument in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity and speed. nih.gov This approach allows for the simultaneous relative quantitation of different glycosidic linkages from a very small amount of starting material (as low as 50 μg). nih.gov

Table 2: Common Derivatization Strategies for LC-MS Analysis of Glycosyl Compounds

| Derivatization Method | Reagent/Process | Purpose | Reference |

|---|---|---|---|

| Pyrazolone Labeling | 1-phenyl-3-methyl-5-pyrazolone (PMP) | Increases hydrophobicity for RP-LC, adds UV chromophore, enhances MS signal. | nih.gov |

| Permethylation | Methyl iodide | Stabilizes glycosidic linkages, increases volatility and hydrophobicity. | nih.gov |

| Reductive Amination | e.g., 2-Aminobenzamide (2-AB) | Adds a fluorescent tag for sensitive detection and a charge for MS analysis. | researchgate.net |

| Quinoxaline Formation | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | Forms highly fluorescent derivatives, particularly for sialic acids. | researchgate.net |

Isotopic Labeling and Tracing Techniques

Isotopic labeling is a powerful methodology used to trace the metabolic pathways of compounds within a biological system. By replacing an atom in a molecule with its heavier, stable isotope (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), researchers can follow the journey of that molecule and its constituent atoms as it is processed by cells. nih.govnih.gov

Application of ¹³C-Labelled Glycosyl Ureides in Metabolic Studies

Using ¹³C-labelled glucose is a fundamental approach for investigating cellular metabolism, as glucose is a primary carbon and energy source for most organisms. nih.govnih.gov When cells are cultured in media containing ¹³C-glucose, the labeled carbon atoms are incorporated into a multitude of downstream metabolites. biorxiv.org This allows researchers to directly measure the routing of glucose into various pathways, including the synthesis of monosaccharides that form the building blocks of more complex molecules. nih.gov

This technique is particularly insightful for studying glycosylation. By tracking the incorporation of ¹³C from glucose into cell membrane glycans, it's possible to observe how metabolic shifts, such as those associated with disease, directly affect glucose allocation to glycan synthesis. nih.govbiorxiv.org The workflow involves growing cells with ¹³C-glucose, isolating the target compounds (e.g., membrane glycans), hydrolyzing them into monosaccharides, and analyzing the ¹³C enrichment in these monosaccharides using mass spectrometry. biorxiv.org This provides a direct measurement of the flux of glucose carbon into glycosylation pathways. nih.gov

Application of ¹⁵N-Labelled Glycosyl Ureides in Metabolic Studies

To understand the formation of this compound, it is critical to trace not only the glucose-derived carbon but also the nitrogen atoms of the ureide group. This is achieved through metabolic labeling with the heavy stable isotope of nitrogen, ¹⁵N. nih.gov By providing a ¹⁵N-labeled nitrogen source, such as ¹⁵N-urea or ¹⁵N-ammonium salts, researchers can track the incorporation of nitrogen into various biomolecules. nih.govresearchgate.net

This in vivo labeling method is advantageous because it minimizes errors associated with in vitro chemical labeling procedures and allows for the study of nitrogen flux at the earliest possible stage. nih.gov In the context of glycosyl ureides, ¹⁵N labeling would reveal the biosynthetic origins of the ureide nitrogen and its subsequent metabolic fate. The analysis can show how the nitrogen is used, for example, in the synthesis of non-essential amino acids, providing a quantitative measure of its utilization. nih.gov The combination of ¹⁵N labeling with analytical techniques like gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS allows for precise determination of ¹⁵N incorporation into specific molecules. researchgate.netiaea.org

Isotope Ratio Mass Spectrometry for Isotopic Enrichment Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized and highly precise technique used to measure the relative abundance of stable isotopes in a sample. rsc.orgpnnl.gov It can determine isotope ratios for elements like carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N) with a precision that is often better than ±0.2‰. nih.gov This high precision enables the detection of very small variations in isotopic enrichment that occur through biological and chemical processes. pnnl.govresearchgate.net

In a typical IRMS setup for ¹³C and ¹⁵N analysis, the sample is first combusted in an elemental analyzer. This process converts the organic material into simple gases, primarily carbon dioxide (CO₂) and nitrogen gas (N₂). nih.gov These gases are then separated chromatographically and introduced into the mass spectrometer. researchgate.net The IRMS instrument uses a magnetic sector to separate the ions based on their mass-to-charge ratio (e.g., m/z 44, 45, and 46 for CO₂ and m/z 28, 29, and 30 for N₂) and measures their abundance using multiple Faraday cup detectors simultaneously. pnnl.govnih.gov By measuring the isotopic enrichment of ¹³C and ¹⁵N in metabolites following a labeling experiment, IRMS provides quantitative data on the flux of substrates through metabolic pathways. pnnl.gov

Table 3: Comparison of IRMS and Conventional MS for Isotopic Analysis

| Feature | Isotope Ratio Mass Spectrometry (IRMS) | Conventional Mass Spectrometry (e.g., LC-MS, GC-MS) |

|---|---|---|

| Primary Measurement | High-precision ratio of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N). rsc.org | Mass-to-charge ratio of molecular ions and their fragments. |

| Sample Preparation | Bulk conversion to simple gases (CO₂, N₂) via combustion. nih.gov | Analysis of intact molecules, often after chromatographic separation. |

| Precision | Very high (typically < 0.2‰). nih.gov | Lower; primarily used for structural identification and relative quantification. |

| Application in Labeling | Quantifies small changes in isotopic enrichment in bulk samples or specific compounds after separation. pnnl.gov | Identifies which molecules are labeled and determines the number of isotopic labels per molecule. nih.gov |

Electrochemical Transducers for Analytical Measurement

Electrochemical sensors offer a highly sensitive, rapid, and often cost-effective approach for the detection of specific chemical compounds. hilarispublisher.com An electrochemical biosensor typically consists of a molecular recognition element, such as an enzyme, interfaced with a signal transducer (an electrode). nih.gov The transducer converts the biological recognition event into a measurable electrical signal, such as current (amperometric) or potential (potentiometric). nih.govrsc.org

For the measurement of glucose, sensors based on the enzyme glucose oxidase (GOx) are well-established. researchgate.net GOx catalyzes the oxidation of glucose, and the reaction can be monitored electrochemically. nih.gov This principle can be adapted for the detection of this compound. A potential approach would involve an enzyme that specifically recognizes and catalyzes a redox reaction of this compound. The electrons produced or consumed in this reaction would generate a current proportional to the concentration of this compound.

Alternatively, non-enzymatic sensors are an emerging area of research. hilarispublisher.com These sensors utilize electrodes modified with nanomaterials, such as metal oxides or carbon nanotubes, that have electrocatalytic properties. nih.govrsc.org These materials can facilitate the direct oxidation or reduction of the target analyte at the electrode surface, eliminating the need for an enzyme and potentially improving stability. hilarispublisher.com For this compound, a non-enzymatic sensor would require an electrode material capable of selectively catalyzing its electrochemical reaction in a complex sample matrix.

Computational Studies and Molecular Modeling of Glucose Ureide Systems

Molecular Dynamics Simulations of Glucose Ureide and Related Compounds

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. For systems involving glucose and urea (B33335), the components of this compound, MD simulations have been employed to understand their interactions in aqueous environments.

Detailed research has explored the structural and dynamic modifications of water in crowded deep eutectic solvents composed of glucose and urea. rsc.org These simulations reveal significant insights into the hydrogen-bonding network and the slowing down of water dynamics in the presence of high concentrations of glucose and urea. rsc.org For instance, simulations of a system containing 66 glucose, 133 urea, and 111 water molecules at 328 K have shown that only about 16% of water molecules are simultaneously hydrogen-bonded to both glucose and urea. rsc.org This suggests specific and competitive interactions that would govern the conformational preferences of a covalently linked this compound molecule.

MD simulations are also used to study the nucleation of urea from aqueous solutions, providing a molecular picture of how these molecules aggregate, a process that can be influenced by the presence of other solutes like glucose. nih.gov Furthermore, simulations of urea-water droplets on various surfaces have detailed the preferential location of urea molecules at interfaces, a behavior that could influence the interaction of this compound with hydrophobic surfaces of proteins or membranes. elsevierpure.com

In the context of glucose itself, MD simulations have been instrumental in understanding its recognition by non-enzymatic sensors. rsc.org These studies highlight the specific hydrogen bond patterns between glucose and a polymer surface, discriminating it from other sugars like fructose. rsc.org Such detailed interaction mapping is crucial for predicting how the urea moiety in this compound might alter its binding to transporters and enzymes.

Interactive Data Table: Key Parameters in MD Simulations of Glucose-Urea Systems

| System Composition | Temperature (K) | Simulation Time | Key Finding | Reference |

|---|---|---|---|---|

| 66 glucose, 133 urea, 111 water | 328 | Not Specified | Asymmetric interactions between water and glucose; significant slowing of water dynamics. rsc.org | rsc.org |

| 100 urea, 3823 water | 273 | 0.26 µs | Characterization of the free-energy profile of urea nucleation. nih.gov | nih.gov |

| 300 urea, 3123 water | 300 | 0.34 µs | Investigation of finite-size effects on the free-energy profile of nucleation. nih.gov | nih.gov |

| Urea-water droplets | Not Specified | Not Specified | Contact angle of droplets decreases with increasing urea concentration on hydrophobic surfaces. elsevierpure.com | elsevierpure.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for elucidating the electronic structure, stability, and reactivity of molecules like this compound. scienceopen.com These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and molecular orbitals. lsu.eduresearchgate.net

For a molecule like this compound, quantum chemical calculations can predict:

Optimized Geometries: The most stable three-dimensional arrangement of atoms.

Reaction Energetics: The energy changes associated with the formation or cleavage of the ureide bond.

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in experimental characterization.

Reactivity Indices: Identifying the most likely sites for electrophilic or nucleophilic attack, which is crucial for understanding its metabolic fate and potential for derivatization. rsc.org

Studies on urea have utilized quantum chemical methods to analyze its electron density distribution and compare it with experimental data from X-ray and neutron diffraction. researchgate.net These calculations provide a baseline for understanding the electronic influence of the urea moiety. By applying these methods to this compound, one can determine how the glucose ring affects the electronic properties of the urea group and vice versa. For example, DFT can be used to calculate the partial charges on each atom, revealing the polarity and hydrogen bonding potential of different parts of the molecule.

Interactive Data Table: Predicted Properties from Quantum Chemical Calculations

| Calculated Property | Significance for this compound | Computational Method |

|---|---|---|

| Molecular Geometry | Predicts the most stable 3D conformation. lsu.edu | Geometry Optimization |

| Thermochemical Data | Calculates free energy and energy of reaction. lsu.edu | Frequency Analysis |

| Potential Energy Surfaces | Maps reaction pathways and barrier heights. lsu.edu | Transition State Search |

| Electron Density Maps | Visualizes charge distribution and bonding. lsu.edu | Population Analysis |

In Silico Docking Studies of this compound Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a protein target. For this compound analogues, docking studies can identify potential biological targets and predict binding affinities.

A primary target for glucose analogues is glucokinase (GCK), an enzyme that plays a key role in glucose homeostasis. nih.gov In silico docking studies have been performed on various compounds to identify activators or inhibitors of GCK. nih.govresearchgate.net These studies reveal key amino acid residues in the binding pocket that are crucial for interaction, such as ASP-205 and LYS-169. nih.gov By docking this compound and its analogues into the active site of GCK, researchers can hypothesize whether these compounds will bind and how they might modulate the enzyme's activity.

Another relevant target is the glucagon-like peptide-1 receptor (GLP-1R), which is important in the treatment of type 2 diabetes. mdpi.comresearchgate.net Docking studies have been used to characterize the binding of allosteric modulators to GLP-1R, identifying binding sites within the transmembrane domains. mdpi.comresearchgate.net this compound analogues could be evaluated as potential ligands for this and other glucose-related receptors.

Interactive Data Table: Example Docking Study Results for Glucose-Related Targets

| Target Protein | Ligand Type | Key Interacting Residues | Potential Effect | Reference |

|---|---|---|---|---|

| Glucokinase (GCK) | Phytocompounds | ASP-205, LYS-169, GLY-181 | Activation or Inhibition | nih.gov |

| α-amylase and α-glucosidase | Dihydropyrimido[4,5-a]acridin-2-amines | Not specified | Inhibition | nih.gov |

| GLP-1 Receptor | Allosteric Modulators | Transmembrane domain 6 (TM6) | Modulation of receptor activity | mdpi.comresearchgate.net |

Computational Design of this compound Derivatives and Catalysts

Computational chemistry is not only for analysis but also for the rational design of new molecules and catalysts. mdpi.com By understanding the structure-activity relationships, new this compound derivatives with enhanced properties can be designed in silico before their synthesis is attempted. nih.gov

For instance, if a particular interaction with a target protein is desired, the this compound scaffold can be computationally modified by adding functional groups to enhance binding affinity or selectivity. This process often involves iterative cycles of docking, scoring, and molecular modification.

Furthermore, computational methods are crucial for designing catalysts for the synthesis or conversion of glucose-related compounds. nih.govethz.ch DFT calculations can be used to model reaction pathways for the formation of this compound, helping to identify the most efficient catalytic system. ethz.ch This can involve screening different metal catalysts or designing enzymes with tailored active sites for specific reactions. biorxiv.org Recent advances in generative AI and machine learning are also being applied to catalyst design, accelerating the discovery of novel and more efficient catalytic systems. biorxiv.org

Computational Approaches to Glycoenzyme Inhibition Mechanisms by Glycosyl Ureas

Glycosyl ureas, the class of compounds to which this compound belongs, are of interest as potential inhibitors of glycoenzymes, such as glycosidases and glycosyltransferases. Computational methods are pivotal in understanding the mechanisms of such inhibition.

Molecular docking and MD simulations can be used to study how glycosyl ureas bind to the active sites of these enzymes. nih.gov For example, a study on dihydropyrimidinone derivatives as α-glucosidase inhibitors used molecular dynamics simulations to confirm the stable binding of the ligand in the active site of the protein, with a low root-mean-square deviation (RMSD) of 1.7 Å. nih.gov These simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that contribute to the stability of the enzyme-inhibitor complex. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) methods offer a more advanced approach by treating the active site with high-level quantum chemistry while the rest of the protein is modeled with classical mechanics. nih.gov This hybrid method is particularly useful for studying enzymatic reactions and can elucidate how a glycosyl urea inhibitor might interact with the transition state of the reaction, leading to potent inhibition.

Integration of Computational and Experimental Methodologies

The most powerful approach to understanding complex systems like this compound is the integration of computational and experimental techniques. nih.govnih.govresearchgate.net Computational studies can generate hypotheses that are then tested experimentally. Conversely, experimental results can be rationalized and explained through computational modeling. researchgate.net

For example, a docking study might predict that a specific this compound derivative is a potent inhibitor of α-glucosidase. This prediction can then be verified through in vitro enzyme assays. If the compound is active, NMR spectroscopy and X-ray crystallography can be used to determine its binding mode, which can then be compared back to the computational model to refine and improve future predictions. nih.gov

This synergistic relationship accelerates the research and development process, from fundamental understanding to the design of new therapeutic agents. nih.gov The integration of methods like high-throughput screening with computational predictions enhances the efficiency of identifying and optimizing lead compounds. nih.gov

Biological and Biochemical Research Applications Non Clinical

Role in Nitrogen Metabolism and Transport in Biological Systems (Excluding Human Clinical Data)

Ureides, such as allantoin (B1664786) and allantoic acid, are significant nitrogenous compounds in certain plants, particularly tropical legumes like soybean (Glycine max), where they serve as the primary molecules for transporting nitrogen fixed in the root nodules to the aerial parts of the plant. nih.govoup.comimrpress.com In non-nodulated plants and other species like Arabidopsis thaliana, ureides are involved in nitrogen recycling and storage, derived from the catabolism of purine (B94841) nucleotides. core.ac.ukusask.canih.gov The biosynthesis and degradation of these compounds are complex, involving multiple enzymatic steps compartmentalized within different cell types and subcellular organelles. nih.govresearchgate.net

The formation of ureides in plants is intrinsically linked to the oxidative degradation of purine nucleotides. researchgate.netresearchgate.net This pathway begins with purine nucleotides, which are catabolized to xanthine (B1682287). oup.com In nitrogen-fixing nodules of legumes, symbiotically fixed nitrogen is first incorporated into purine nucleotides, which are then broken down to generate ureides for transport. nih.gov Research on soybean seedlings has shown that both de novo purine synthesis and the breakdown of existing nucleotides contribute to ureide production. nih.gov The inhibition of xanthine dehydrogenase, a key enzyme in this pathway, by allopurinol (B61711) leads to a significant decrease in ureide accumulation and a buildup of xanthine, confirming that purine degradation is the main route for ureide synthesis in soybean nodules. mdpi.com This process ensures that fixed nitrogen is efficiently converted into a transportable form with a high nitrogen-to-carbon ratio. researchgate.net

The metabolic pathway from purines to transportable ureides and their subsequent breakdown in sink tissues is governed by a series of specific enzymes. The process is compartmentalized, with different enzymatic reactions occurring in various subcellular locations, including peroxisomes and the endoplasmic reticulum. nih.gov

A key enzyme in the synthesis pathway is urate oxidase (uricase), which catalyzes the oxidation of uric acid to 5-hydroxyisourate (B1202459), a crucial step in the purine degradation pathway leading to allantoin. ebi.ac.ukwikipedia.org This enzyme is essential for the ureide pathway in the root nodules of legumes. wikipedia.org Following this, allantoinase hydrolyzes allantoin to form allantoate (B10759256). oup.com In tropical legumes, mainly allantoate, along with some allantoin, is exported from the nodules. nih.gov The breakdown of these ureides in the leaves to release usable ammonia (B1221849) for amino acid synthesis involves enzymes like allantoate amidohydrolase . nih.govresearchgate.net

The following table summarizes the key enzymes and their functions in the ureide metabolic pathway.

| Enzyme | Abbreviation | Function | Cellular Location (in plants) |

| Xanthine Dehydrogenase | XDH | Catalyzes the oxidation of xanthine to uric acid. nih.govoup.com | Infected nodule cells. nih.gov |

| Urate Oxidase (Uricase) | UO / UOX | Catalyzes the oxidation of uric acid to 5-hydroxyisourate. nih.govebi.ac.ukwikipedia.org | Peroxisomes in uninfected nodule cells. nih.gov |

| Allantoin Synthase | ALNS | Converts 5-hydroxyisourate to S-allantoin. nih.gov | Peroxisomes. nih.gov |

| Allantoinase | ALN | Hydrolyzes allantoin to allantoate. oup.comnih.gov | Endoplasmic Reticulum in uninfected nodule cells. nih.gov |

| Allantoate Amidohydrolase | AAH | Involved in the degradation of allantoate in aerial tissues. nih.govresearchgate.net | Not specified in nodules, active in leaves. nih.govresearchgate.net |

Plants have been observed to accumulate ureide compounds when subjected to various abiotic stresses, suggesting a role for these molecules in stress response and adaptation. core.ac.ukusask.canih.gov Studies in Arabidopsis thaliana and common bean (Phaseolus vulgaris) have demonstrated that conditions such as drought, high salinity (NaCl), and osmotic stress (mannitol) lead to an increase in the concentration of allantoin and allantoate in plant tissues. core.ac.ukusask.canih.govnih.gov

Under drought stress, the accumulation of ureides, particularly allantoate, has been noted in the roots, shoots, and leaves of Phaseolus vulgaris. researchgate.netnih.gov This accumulation appears to be regulated at the transcriptional level, with stress conditions inducing the expression of genes involved in ureide metabolism, such as allantoinase (ALN). researchgate.net Similarly, in Arabidopsis, drought and high light intensity lead to the accumulation of allantoin in leaf tissue, which is correlated with the up-regulation of the urate oxidase (UO) gene. core.ac.ukusask.canih.gov